6-Bromo-1-methyl-1h-indazol-4-amine
Overview
Description
6-Bromo-1-methyl-1H-indazol-4-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine typically involves the bromination of 1-methyl-1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted indazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated indazole derivatives.
Scientific Research Applications
6-Bromo-1-methyl-1H-indazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound can inhibit certain enzymes by mimicking the substrate or by binding to the allosteric sites, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-1-methyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
6-Bromo-1H-indazole: Lacks the methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
6-Bromo-1-methyl-1H-indazol-4-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-1-methylindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCSMEJMVWFFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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